(4S)-2,2,4-trimethyl-1-phenylhexan-1-one
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Overview
Description
(4S)-2,2,4-trimethyl-1-phenylhexan-1-one is an organic compound with a unique structure that includes a phenyl group attached to a hexanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2,2,4-trimethyl-1-phenylhexan-1-one typically involves the use of Grignard reagents. One common method is the reaction of 2,2,4-trimethylpentan-3-one with phenylmagnesium bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4S)-2,2,4-trimethyl-1-phenylhexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the phenyl ring.
Scientific Research Applications
(4S)-2,2,4-trimethyl-1-phenylhexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4S)-2,2,4-trimethyl-1-phenylhexan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2,4-trimethyl-1-phenylpentan-1-one
- 2,2,4-trimethyl-1-phenylbutan-1-one
Uniqueness
(4S)-2,2,4-trimethyl-1-phenylhexan-1-one is unique due to its specific stereochemistry and the presence of a phenyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in various applications where specific reactivity or interactions are required.
Properties
CAS No. |
61067-08-1 |
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Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
(4S)-2,2,4-trimethyl-1-phenylhexan-1-one |
InChI |
InChI=1S/C15H22O/c1-5-12(2)11-15(3,4)14(16)13-9-7-6-8-10-13/h6-10,12H,5,11H2,1-4H3/t12-/m0/s1 |
InChI Key |
GGOGCBHTGCQBEF-LBPRGKRZSA-N |
Isomeric SMILES |
CC[C@H](C)CC(C)(C)C(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCC(C)CC(C)(C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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